REACTION_SMILES
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[CH3:19][C:20]#[N:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[cH:7][c:8]([CH3:12])[nH:9][c:10]2[cH:11]1.[Na+:18].[O-:14][C:15]([OH:16])=[O:17].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:13]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([C:20]#[N:21])[c:8]([CH3:12])[nH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(C)[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc2c(C#N)c(C)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |